Cas no 1361518-56-0 (3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile)

3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile
-
- インチ: 1S/C13H2Cl5F3N2/c14-8-7(9(15)11(17)12(18)10(8)16)4-1-2-6(13(19,20)21)23-5(4)3-22/h1-2H
- InChIKey: ABYPVJKJIOOSGK-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C(C#N)=NC(C(F)(F)F)=CC=1)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 466
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 36.7
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013028730-250mg |
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile |
1361518-56-0 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
Alichem | A013028730-500mg |
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile |
1361518-56-0 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
Alichem | A013028730-1g |
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile |
1361518-56-0 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile 関連文献
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrileに関する追加情報
Introduction to 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile (CAS No. 1361518-56-0) and Its Emerging Applications in Chemical Biology
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile, identified by the chemical identifier CAS No. 1361518-56-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to the class of nitrile-containing heterocyclic derivatives, characterized by a pyridine core substituted with a perchlorophenyl group at the 3-position and a trifluoromethyl group at the 6-position. The presence of these functional groups imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The perchlorophenyl moiety introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding affinity of the compound towards biological targets. Meanwhile, the trifluoromethyl group enhances lipophilicity and metabolic stability, critical factors for drug-like properties. These structural attributes have positioned 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile as a versatile building block in medicinal chemistry, particularly in the design of small-molecule inhibitors and probes for therapeutic applications.
Recent advancements in chemical biology have highlighted the potential of this compound in targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have demonstrated that derivatives of 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile can interact with kinases and other protein targets, inhibiting their activity and thereby disrupting disease-related signaling cascades. The trifluoromethyl group, in particular, has been shown to improve binding affinity by enhancing hydrophobic interactions with aromatic residues in protein active sites.
In addition to its role as an inhibitor, 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile has been explored as a fluorescent probe for cellular imaging. The nitrile group can be excited at specific wavelengths and emits fluorescence, allowing researchers to visualize intracellular processes with high sensitivity. This capability has been leveraged in studying dynamic events such as protein localization, receptor activation, and metabolic pathways. The combination of its inhibitory and imaging properties makes this compound a powerful tool for both drug discovery and biological research.
The synthesis of 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic aromatic substitution to introduce the perchlorophenyl group, followed by electrophilic aromatic substitution to incorporate the trifluoromethyl moiety. Advances in catalytic methods have further refined these processes, enabling more efficient and sustainable production methods.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile and its biological targets. These studies provide insights into binding modes, energetics, and ligand-receptor dynamics, which are crucial for optimizing lead compounds into viable drug candidates. The integration of experimental data with computational predictions has accelerated the discovery process significantly.
The pharmacological profile of 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile has been evaluated through in vitro assays that measure its effects on various enzymes and cell lines. Preliminary results suggest potent activity against targets relevant to cancer therapy, including tyrosine kinases and transcription factors. Furthermore, its ability to cross cell membranes makes it an attractive candidate for oral administration, improving bioavailability compared to hydrophilic compounds.
Future research directions include exploring structure-activity relationships (SAR) to optimize the potency and selectivity of derivatives of 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile. By systematically modifying substituents on the pyridine ring or introducing additional functional groups, researchers aim to develop compounds with enhanced therapeutic profiles. Additionally, investigating the compound's potential in preclinical models will provide further validation of its clinical relevance.
The growing interest in fluorinated compounds like 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile underscores their importance in modern drug discovery. The unique properties imparted by fluorine atoms—such as increased metabolic stability and improved pharmacokinetic profiles—make them indispensable in designing next-generation therapeutics. As research continues to uncover new applications for this class of molecules, compounds like CAS No. 1361518-56-0 are poised to play a pivotal role in addressing unmet medical needs.
1361518-56-0 (3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile) 関連製品
- 1245915-27-8(1-Piperazinecarboxylic acid, 4-(6-carboxy-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester)
- 872724-46-4(N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide)
- 2229346-07-8({1-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropyl}methanamine)
- 1258760-15-4(N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide)
- 100517-03-1(5-methyl-4-Thiazolecarboxylic acid hydrazide)
- 1520586-32-6(4-fluoro-2-(pyrrolidin-2-yl)methylphenol)
- 408533-17-5(N-(2-chloroethyl)-N-methylcarbamoyl chloride)
- 2751610-19-0(3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride)
- 777856-63-0(3-(pyridin-2-yl)prop-2-yn-1-amine dihydrochloride)
- 127917-66-2(Ro 41-1049 (hydrochloride))




